
Riamilovir
Descripción general
Descripción
Triazavirin is a guanine nucleotide analog antiviral originally developed in Russia that has shown efficacy against influenza A and B, including the H5N1 strain. It appears that Triazavirin has shown promise in reducing influenza disease severity and associated complications. Given the similarities between SARS-CoV-2 and H5N1, health officials are investigating Triazavirin as an option to combat SARS-CoV-2, the coronavirus responsible for COVID-19.
Mecanismo De Acción
Riamilovir, also known as Triazavirin, is a broad-spectrum antiviral drug . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments . It is believed to target hemagglutinin, a specific viral protein .
Mode of Action
This compound operates by inhibiting the synthesis of viral RNA and the replication of viral genomic fragments. This is achieved through its synthetic analogue to the bases of purine nucleosides . The most plausible mechanism of action involves the inhibition of protein disulfide-isomerase, an enzyme responsible for the formation and isomerization of disulfide bonds .
Biochemical Pathways
The main biochemical pathway affected by this compound is the synthesis of viral RNA. By inhibiting this process, this compound prevents the replication of viral genomic fragments, thereby disrupting the life cycle of the virus .
Pharmacokinetics
It is noted that the chemical properties of this compound provide a key basis for understanding the bioavailability, mechanism of action, and biological functions of this drug .
Result of Action
The primary result of this compound’s action is a reduction in viral load. For instance, it has been found to reduce viral load by 3-fold at the end of therapy (7 days after infection), with no viral RNA detected in the lungs of treated animals .
Análisis Bioquímico
Biochemical Properties
The main principle action of Riamilovir is to inhibit the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments through its synthetic analogue to the bases of purine nucleosides . It disrupts viral transcription and replication, with antiviral activity against a range of RNA viruses .
Cellular Effects
This compound has been found to reduce the level of nonspecific inflammatory markers in the blood serum along with normal characteristics of liver enzymes . It was also shown to reduce the viral load in lung tissue .
Molecular Mechanism
This compound acts directly on the virus’s RNA-dependent RNA polymerase, thereby preventing the virus from replicating . The exact molecular target has not been reported, although molecular docking studies suggest an interaction of this compound with SARS-CoV-2 Mpro (3CL protease) .
Temporal Effects in Laboratory Settings
Patients assigned to this compound had significantly shorter time to clinical improvement as well as increased PCR negative rate by day 7 .
Aplicaciones Científicas De Investigación
Treatment of Influenza
Riamilovir has shown significant efficacy in treating influenza. A meta-analysis encompassing randomized clinical trials demonstrated that this compound is effective in both initial and late stages of influenza infection. In these studies, patients treated with this compound exhibited a statistically significant reduction in clinical symptoms compared to placebo and even outperformed oseltamivir (Tamiflu) in some aspects .
Study | Patient Count | Efficacy Outcome | Comparison |
---|---|---|---|
Meta-analysis | 471 | Significant symptom reduction | Placebo & Oseltamivir |
Randomized trial | 120 | High efficacy in mild cases | Standard care |
Treatment of COVID-19
In response to the COVID-19 pandemic, this compound's antiviral properties were evaluated for treating SARS-CoV-2 infections. Clinical trials indicated that patients receiving this compound experienced quicker recovery times and fewer severe symptoms compared to those receiving standard treatments alone. For instance, a study reported that 75% of patients had normalized body temperatures by the fourth day of treatment .
Study | Patient Count | Treatment Duration | Efficacy Outcome |
---|---|---|---|
Clinical trial | 120 | 7 days (250 mg TID) | Improved recovery rates |
Comparative study | 59 | 5 days (1250 mg/day) | Reduced duration of fever and cough |
Broader Antiviral Activity
Beyond influenza and COVID-19, this compound has shown promise against other viral infections. It has been investigated for its effects on dengue fever and tick-borne encephalitis, demonstrating positive outcomes in clinical settings without significant adverse effects . The drug's broad-spectrum activity suggests potential applications in treating various viral diseases.
Case Study: Dengue Fever Treatment
A patient diagnosed with dengue fever was treated with this compound over five days. The treatment resulted in significant clinical improvement without adverse events. Symptoms such as fever and muscle pain subsided within three days of initiating therapy .
Case Study: ARVI in Children
A clinical study involving children aged 12–17 diagnosed with acute respiratory viral infections (ARVI) indicated that this compound significantly reduced the duration of illness compared to a control group. No serious adverse events were recorded, affirming its safety profile for pediatric use .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Riamilovir's antiviral activity against RNA viruses like SARS-CoV-2?
this compound primarily inhibits viral entry by targeting the S-protein/ADP2 complex, blocking viral binding to host cells. This mechanism is supported by in vitro studies showing reduced viral replication in LPS-activated macrophages, where this compound suppressed platelet aggregation by 96.3% at 100 µM (IC50 = 5.2 µM) . The drug’s structural similarity to guanine allows competitive interference with viral RNA polymerase activity, though this requires further validation via crystallographic analysis .
Q. Which experimental models are validated for studying this compound’s antiplatelet activity in thromboinflammatory conditions?
- In vitro : Rabbit whole blood assays using impedance aggregometry (Chrono-Log-700) with ADP (5 µM) as an inducer. LPS (20 µM) is co-administered to simulate hypercytokinemia, increasing platelet activation amplitude from 8.3 Ω to 11.9 Ω .
- In vivo : Rat models with LPS-induced systemic inflammation (2 mg/kg IV). Platelet aggregation is measured via abdominal aorta blood sampling 4 hours post-LPS administration. This compound (20 mg/kg intragastrically) reduces aggregation by 29.4% under baseline conditions and 64% under LPS stimulation .
Q. What key chemical properties of this compound influence its pharmacokinetic and pharmacodynamic profiles?
this compound (C5H4N6O3S, MW 228.19) is a sodium salt dihydrate with solubility in DMSO (20 mg/mL). Its nitro-triazolo-triazine core enables selective binding to viral enzymes and platelet ADP receptors. The methylthio group enhances membrane permeability, critical for intracellular antiviral activity . Stability studies recommend storage at -20°C (powder) or -80°C (solution) to prevent degradation .
Advanced Research Questions
Q. How can conflicting clinical data on this compound’s prophylactic vs. therapeutic efficacy in COVID-19 be reconciled?
A 2021 clinical study reported increased hospitalization duration and complications (e.g., pulmonary insufficiency) with prophylactic use but a 4-fold reduction in musculoskeletal pain with therapeutic administration . Methodological discrepancies include:
- Timing : Prophylactic dosing may prematurely suppress immune signaling, whereas therapeutic use targets established viral replication phases.
- Dosing : Suboptimal prophylactic concentrations might fail to inhibit viral entry while exacerbating cytokine imbalances.
- Study design : Lack of double-blinding in prophylaxis trials vs. controlled therapeutic trials. Future studies should standardize dosing windows (e.g., pre-exposure vs. post-symptom onset) and integrate cytokine profiling .
Q. What methodological approaches validate this compound’s synergistic effects with other antivirals?
Combination studies with oseltamivir in murine influenza models used viral titer quantification (TCID50) and survival rate analysis. Synergy was observed when this compound (10 mg/kg) was administered 24 hours post-infection, reducing lung viral load by 3.5 log units vs. monotherapy. Methodological recommendations:
- Dose-response matrices : Identify IC50 shifts using Chou-Talalay plots.
- Mechanistic overlap : Avoid combining drugs with similar targets (e.g., RNA polymerase inhibitors) to prevent additive toxicity .
Q. How does molecular docking elucidate this compound’s off-target interactions, such as with HSP90?
AutoDock Tools 1.5.6 simulations revealed this compound binds to HSP90α’s N-domain (PDB ID: 5XRB) with a -5.06 kcal/mol affinity, forming van der Waals interactions with PHE138 and TYR139. This suggests potential interference with HSP90’s chaperone function, which may explain observed anti-inflammatory effects. Experimental validation via thermal shift assays or SPR is needed to confirm binding kinetics .
Q. What analytical techniques are optimal for detecting this compound in biological matrices?
Pyrene-based fluorescence sensors (Sensors 1-2) achieve detection limits of 10 nM via Stern-Volmer quenching (Ksv = 2.67·10^4 M^-1). HPLC-MS/MS with C18 columns and ESI+ ionization provides higher specificity for pharmacokinetic studies, particularly in plasma and urine .
Q. How can in silico modeling optimize this compound dosing in comorbid populations (e.g., renal impairment)?
Physiologically based pharmacokinetic (PBPK) models using Simcyp® simulate clearance adjustments. Key parameters:
- Renal excretion : 45% of unchanged drug, requiring dose reduction by 30% in moderate renal impairment (eGFR 30–59 mL/min).
- Hepatic metabolism : CYP3A4 contributes minimally (<10%), minimizing drug-drug interaction risks .
Methodological Recommendations for Future Studies
- Contradiction analysis : Use GRADE criteria to evaluate evidence quality, emphasizing RCTs over observational data .
- Dose optimization : Employ adaptive trial designs (e.g., BOIN) to balance efficacy (platelet inhibition >50%) and bleeding risks .
- Data transparency : Share raw aggregometry data and docking parameters via repositories like Zenodo to enable meta-analyses .
Propiedades
Key on ui mechanism of action |
Triazavirin is a guanosine nucleotide analog that inhibits RNA synthesis. |
---|---|
Número CAS |
123606-06-4 |
Fórmula molecular |
C5H8N6NaO5S |
Peso molecular |
287.21 g/mol |
Nombre IUPAC |
7-methylsulfanyl-3-nitro-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H4N6O3S.Na.2H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;;/h1H3,(H,6,8,9);;2*1H2 |
Clave InChI |
PNOMHWQEVJAFBG-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-] |
SMILES canónico |
CSC1=NC2=NN=C(C(=O)N2N1)[N+](=O)[O-].O.O.[Na] |
Apariencia |
Solid powder |
Key on ui other cas no. |
123606-06-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Riamilovir |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.